molecular formula C10H13ClN2O2 B14862870 2,4-Diamino-4-(4-chlorophenyl)butanoic acid

2,4-Diamino-4-(4-chlorophenyl)butanoic acid

Cat. No.: B14862870
M. Wt: 228.67 g/mol
InChI Key: OFFAAQFFKIRXMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diamino-4-(4-chlorophenyl)butanoic acid is a chemical compound that belongs to the class of amino acids It is characterized by the presence of two amino groups and a chlorophenyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-4-(4-chlorophenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of ammonium acetate to form 4-(4-chlorophenyl)-2,4-dioxobutanoic acid. This intermediate is then subjected to reductive amination using ammonia and a reducing agent such as sodium borohydride to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-4-(4-chlorophenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under appropriate conditions.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce phenyl-substituted compounds.

Scientific Research Applications

2,4-Diamino-4-(4-chlorophenyl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-Diamino-4-(4-chlorophenyl)butanoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaminobutanoic acid: Similar in structure but lacks the chlorophenyl group.

    4-(4-Chlorophenyl)butanoic acid: Contains the chlorophenyl group but lacks the amino groups.

    2,4-Diamino-4-phenylbutanoic acid: Similar but with a phenyl group instead of a chlorophenyl group.

Uniqueness

2,4-Diamino-4-(4-chlorophenyl)butanoic acid is unique due to the presence of both amino and chlorophenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

2,4-diamino-4-(4-chlorophenyl)butanoic acid

InChI

InChI=1S/C10H13ClN2O2/c11-7-3-1-6(2-4-7)8(12)5-9(13)10(14)15/h1-4,8-9H,5,12-13H2,(H,14,15)

InChI Key

OFFAAQFFKIRXMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CC(C(=O)O)N)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.